Pbrm1-BD2-IN-4 -

Pbrm1-BD2-IN-4

Catalog Number: EVT-15277152
CAS Number:
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PBRM1-BD2-IN-4 is a selective inhibitor targeting the bromodomain of PBRM1, a subunit of the PBAF chromatin remodeling complex. PBRM1 plays a dual role in cancer biology, functioning as both a tumor suppressor and promoter, particularly in clear cell renal cell carcinoma and prostate cancer. The compound is designed to elucidate the role of PBRM1 in chromatin binding and its implications in cancer pathogenesis.

Source

The compound was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors for the second bromodomain (BD2) of PBRM1. Research efforts have focused on understanding the interactions between PBRM1 and acetylated histones, as well as its binding affinity to various nucleic acid structures.

Classification

PBRM1-BD2-IN-4 is classified as an epigenetic reader domain inhibitor, specifically targeting bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histone proteins.

Synthesis Analysis

Methods

The synthesis of PBRM1-BD2-IN-4 involves several key steps, including:

  1. Fragment-Based Drug Design: Initial fragments were screened using NMR spectroscopy to identify potential hits that bind to the BD2 domain.
  2. Chemical Modifications: Structural modifications were made to enhance binding affinity, such as introducing halogen groups to improve interactions with specific amino acids in the bromodomain.
  3. Purification Techniques: The synthesized compounds were purified using techniques like fast protein liquid chromatography (FPLC) and size-exclusion chromatography.

Technical Details

The synthesis typically follows established routes for similar compounds, with careful monitoring of reaction conditions to optimize yield and purity. For example, the introduction of chlorine at specific positions on the quinazolinone scaffold significantly enhanced binding affinity .

Molecular Structure Analysis

Structure

PBRM1-BD2-IN-4 features a complex molecular structure characterized by a core scaffold that interacts specifically with the BD2 domain of PBRM1. The detailed structural analysis reveals:

  • Bromodomain Interaction: The compound forms critical hydrogen bonds and hydrophobic interactions with key residues within BD2.
  • Conformational Flexibility: The molecular structure allows for conformational changes that facilitate binding to acetylated lysines.

Data

The binding affinity of PBRM1-BD2-IN-4 has been quantified with dissociation constants (Kd) typically in the low micromolar range, indicating strong interaction with its target .

Chemical Reactions Analysis

Reactions

PBRM1-BD2-IN-4 participates in several significant chemical reactions:

  1. Binding Reactions: The compound binds to the BD2 domain through non-covalent interactions, which can be characterized by techniques such as isothermal titration calorimetry (ITC).
  2. Inhibition Mechanism: The compound inhibits the interaction between PBRM1 and acetylated histones, thus affecting downstream gene expression related to cancer progression.

Technical Details

Quantitative assays have demonstrated that PBRM1-BD2-IN-4 effectively disrupts PBRM1's chromatin binding capabilities, which can be monitored through changes in thermal stability (ΔTm) and cellular proliferation assays .

Mechanism of Action

Process

The mechanism by which PBRM1-BD2-IN-4 exerts its effects involves:

  • Disruption of Protein Interactions: By binding selectively to BD2, the compound prevents PBRM1 from associating with acetylated histones.
  • Alteration of Chromatin Dynamics: This inhibition leads to changes in chromatin structure and function, ultimately affecting transcriptional regulation in cancer cells.

Data

Studies have shown that inhibition of PBRM1 function correlates with decreased cell proliferation in cancer models, providing evidence for its potential therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

PBRM1-BD2-IN-4 is typically characterized by:

  • Molecular Weight: Approximately 272.73 g/mol.
  • Solubility: Soluble in common organic solvents used in biochemical assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profiles indicate minimal off-target interactions due to its selective binding mechanism.

Relevant data from studies indicate that modifications can significantly influence both solubility and binding characteristics .

Applications

PBRM1-BD2-IN-4 has several scientific applications:

  • Cancer Research: It serves as a tool for investigating the role of PBRM1 in chromatin dynamics and cancer pathogenesis.
  • Drug Development: The compound is a candidate for further development into therapeutics aimed at treating cancers associated with mutations in the PBRM1 gene.
  • Biochemical Assays: Utilized in assays designed to study protein-protein interactions involving bromodomains and their impact on gene regulation.
Molecular Design and Discovery of Pbrm1-BD2-IN-4

Fragment-Based Screening Strategies for Bromodomain Inhibition

Fragment-based drug discovery (FBDD) served as the foundational approach for identifying initial hits against PBRM1-BD2. Researchers employed a protein-detected NMR screening pipeline using uniformly ¹⁵N-labeled PBRM1-BD2 to screen 1,968 rule-of-three-compliant fragments from Maybridge and Zenobia libraries. This methodology leveraged 1H-¹⁵N SOFAST-HMQC spectra to detect binding-induced chemical shift perturbations (CSPs) when fragments were administered in multiplexed pools (12-plex → 3-plex → individual validation). The screen yielded 17 validated hits (hit rate: 0.7–1.2%) with dissociation constants (Kd) ranging from 45 μM to >2 mM. The tightest-binding fragment, Compound 5 (Kd = 45.3 ± 8.1 μM), featured an aminopyridazine core and demonstrated a ligand efficiency (LE) of 0.31. This hit formed the critical starting point for medicinal chemistry optimization due to its favorable binding energy per atom and structural tractability [1] [3].

Table 1: Key Fragment Screening Results Against PBRM1-BD2

Fragment IDStructure ClassKd (μM)Ligand EfficiencyΔTm (°C)
Compound 5Aminopyridazine45.3 ± 8.10.311.0 ± 0.2
Compound 6Quinazolinone79 ± 350.331.5 ± 1.0
Compound 6aQuinazolinone deriv.170 ± 350.401.0 ± 0.1

Structural Optimization of Lead Compounds via Protein-Detected NMR

The initial fragment hits underwent iterative optimization guided by protein-detected NMR titration experiments and structure-activity relationship (SAR) studies. NMR spectroscopy enabled residue-specific mapping of fragment binding epitopes within PBRM1-BD2’s hydrophobic acetyl-lysine recognition site. Introduction of a meta-chlorine substituent to Compound 5’s phenyl ring (yielding Compound 11) enhanced hydrophobic contacts with Pro263, Val284, and Tyr271, improving affinity 3-fold (Kd = 15.8 μM). Subsequent derivatization focused on:

  • Bicyclic system rigidification: Constraining the linker between aminopyridazine and phenyl rings improved conformational pre-organization for binding.
  • Halogen bond engineering: Strategic placement of chlorine/bromine atoms enabled halogen bonding with backbone carbonyls of Leu282 and Pro263, confirmed by CSP analysis [1] [5].
  • Solubility enhancement: Polar groups incorporated into solvent-exposed regions maintained potency while improving physicochemical properties.

This process culminated in Pbrm1-BD2-IN-4 (Compound 15), exhibiting a Kd of 5.5 μM against PBRM1-BD2 and 11.1 μM against PBRM1-BD5. Its biochemical IC50 for PBRM1-BD2 reached 0.2 μM, representing a 225-fold enhancement over the original fragment hit [1] [2].

Table 2: Evolution of PBRM1-BD2 Inhibitors via NMR-Guided Optimization

CompoundStructural ModificationPBRM1-BD2 Kd (μM)PBRM1-BD5 Kd (μM)Key Interactions
Fragment 5None (hit)45.3>200H-bond: Asn263
Compound 11m-Cl-phenyl15.890.2Hydrophobic: Tyr271
Compound 15 (Pbrm1-BD2-IN-4)Bicyclic quinazolinone5.511.1Halogen bond: Pro263, Leu282

Scaffold Evolution from Aminopyridazine and Quinazolinone Precursors

Lead optimization involved scaffold hopping from the initial aminopyridazine core to bicyclic quinazolinones to enhance rigidity and binding efficiency. Computational docking into the NMR structure of PBRM1-BD2 (PDB: 2KTB) revealed that:

  • The quinazolinone core conserved critical hydrogen bonds with backbone amides of Asn263 and Asp266.
  • Hydrophobic substituents at the C2 position (e.g., 3-methylphenyl in Pbrm1-BD2-IN-4) occupied a lipophilic subpocket lined by Val284 and Tyr271.
  • Halogen atoms at the C5 position (chlorine in Pbrm1-BD2-IN-4; bromine in Pbrm1-BD2-IN-8) formed orthogonal halogen bonds with Pro263 and Leu282 carbonyls, explaining the 4–8-fold selectivity over PBRM1-BD5 (lacking this motif) [2] [9] [10].

This scaffold evolution achieved exceptional selectivity across the bromodomain superfamily:

  • >50-fold selectivity against SMARCA2/4 bromodomains (common off-targets of earlier inhibitors like PFI-3).
  • Minimal binding to BRD4-BD1/BD2 in differential scanning fluorimetry (ΔTm < 0.5°C).
  • Cellular target engagement evidenced by inhibition of PBRM1-dependent gene expression in LNCaP prostate cancer cells (IC50 = 9.3 μM for proliferation) [1] [6] [9].

Table 3: Selectivity Profile of Optimized PBRM1-BD2 Inhibitors

BromodomainPbrm1-BD2-IN-4 Kd (μM)Pbrm1-BD2-IN-8 Kd (μM)PFI-3 Kd (μM)
PBRM1-BD25.54.40.14
PBRM1-BD3>100>1001.2
PBRM1-BD4>100>1000.9
PBRM1-BD511.125.00.18
SMARCA2>100>1000.21
SMARCA4>100>1000.19

Properties

Product Name

Pbrm1-BD2-IN-4

IUPAC Name

5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)

InChI Key

ZDFFMEAQARQRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.